Acetamide, N-methyl-N-1-naphthalenyl-

Description

The exact mass of the compound Acetamide, N-methyl-N-1-naphthalenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4039. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acetamide, N-methyl-N-1-naphthalenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-methyl-N-1-naphthalenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

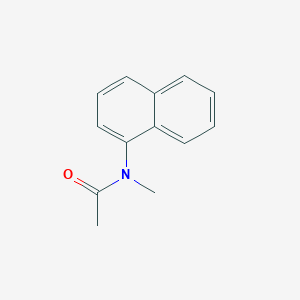

Structure

2D Structure

3D Structure

Properties

CAS No. |

573-90-0 |

|---|---|

Molecular Formula |

C13H13NO |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

N-methyl-N-naphthalen-1-ylacetamide |

InChI |

InChI=1S/C13H13NO/c1-10(15)14(2)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1-2H3 |

InChI Key |

QDSWHBAQCICCMU-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C)C1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CC(=O)N(C)C1=CC=CC2=CC=CC=C21 |

Other CAS No. |

573-90-0 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of N Methyl N 1 Naphthalenyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the detailed structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while spin-spin coupling patterns reveal the number of neighboring protons.

Aromatic Region (approx. 7.30-7.91 ppm): The seven protons on the naphthalene (B1677914) ring would appear in this downfield region. Their complex multiplet patterns are a result of spin-spin coupling between adjacent protons.

N-Methyl Group (approx. 3.35 ppm): The three protons of the methyl group attached to the nitrogen atom typically appear as a singlet.

Acetyl Group (approx. 1.92 ppm): The three protons of the acetyl methyl group also appear as a singlet, generally at a more upfield position compared to the N-methyl group.

The specific chemical shifts and coupling constants for the aromatic protons are highly sensitive to the substitution pattern on the naphthalene ring, allowing for the differentiation between the 1- and 2-isomers.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.83-7.91 | m | 3H | Aromatic (Naphthyl) |

| 7.66 | s | 1H | Aromatic (Naphthyl) |

| 7.53-7.55 | m | 2H | Aromatic (Naphthyl) |

| 7.30 | d | 1H | Aromatic (Naphthyl) |

| 3.35 | m | 3H | N-CH₃ |

| 1.92 | m | 3H | CO-CH₃ |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, making it a powerful tool for confirming the number and type of carbon environments.

For N-methyl-N-(naphthalen-2-yl)acetamide , the ¹³C NMR spectrum shows characteristic signals for the carbonyl carbon, the aromatic carbons of the naphthalene ring, and the two methyl carbons. rsc.org

Carbonyl Carbon (approx. 170.79 ppm): The carbon of the amide carbonyl group (C=O) is highly deshielded and appears significantly downfield.

Aromatic Carbons (approx. 125.20-141.98 ppm): The ten carbons of the naphthalene ring resonate in this region. The signals for the quaternary carbons (those without attached protons) are typically less intense.

N-Methyl Carbon (approx. 37.35 ppm): The carbon of the N-methyl group.

Acetyl Methyl Carbon (approx. 22.66 ppm): The carbon of the acetyl methyl group, typically appearing the most upfield.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 170.79 | C=O (Amide) |

| 141.98 | Aromatic C (Quaternary) |

| 133.71 | Aromatic C (Quaternary) |

| 132.39 | Aromatic C (Quaternary) |

| 129.96 | Aromatic CH |

| 127.90 | Aromatic CH |

| 127.86 | Aromatic CH |

| 126.99 | Aromatic CH |

| 126.76 | Aromatic CH |

| 125.57 | Aromatic CH |

| 125.20 | Aromatic CH |

| 37.35 | N-CH₃ |

| 22.66 | CO-CH₃ |

For derivatives of N-methyl-N-1-naphthalenyl-acetamide, such as those incorporating silicon, specialized NMR techniques are essential. In the characterization of N-organyl-2-(1-naphthyl)-N-(silatranylmethyl)acetamides, Silicon-29 (²⁹Si) NMR spectroscopy is particularly informative. benthamdirect.com Silatranes are compounds featuring a pentacoordinated silicon atom with a transannular dative bond between the silicon and nitrogen atoms. This unique structural feature gives rise to a characteristic chemical shift in the ²⁹Si NMR spectrum, typically appearing far upfield relative to tetracoordinated silanes. This signal provides direct evidence of the formation of the silatrane (B128906) cage structure. benthamdirect.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its molecular formula, and elucidate its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of a molecule, thereby confirming its molecular formula. For N-methyl-N-1-naphthalenyl-acetamide (C₁₃H₁₃NO), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's identity. For example, in the characterization of a complex naphthalen-2-yl derivative, HRMS confirmed the molecular formula C₂₅H₂₅N₄O₆PNa⁺ by matching the calculated exact mass of 531.14039 to the experimentally found value of 531.14039. mdpi.com

Tandem Mass Spectrometry (MS/MS) is an advanced technique where ions of a specific m/z are selected and then fragmented to produce a secondary mass spectrum. This process provides valuable information about the structure of the parent ion and is instrumental in identifying compounds within complex mixtures.

The fragmentation pathways are characteristic of the molecule's structure. For a compound like N-methyl-N-1-naphthalenyl-acetamide, common fragmentation in ESI-MS/MS would likely involve the loss of the acetyl group or cleavage at the N-naphthalenyl bond. nih.gov The resulting fragment ions are diagnostic and can be used to confirm the identity of the analyte. Furthermore, by comparing the relative intensities of different fragment ions, it is possible to distinguish between isomers, as they may exhibit different fragmentation stabilities and pathways. nih.gov This technique, often coupled with liquid chromatography (LC-MS/MS), is highly sensitive and selective, making it ideal for the trace-level detection and quantification of specific compounds in complex biological or environmental samples.

An extensive search for scientific literature and spectroscopic data for the specific chemical compound Acetamide (B32628), N-methyl-N-1-naphthalenyl- (also known as N-methyl-N-(1-naphthyl)acetamide, CAS No. 5903-13-9) was conducted to provide the requested detailed article. The objective was to find experimental and theoretical data pertaining to its Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Single Crystal X-ray Crystallography.

Despite a thorough investigation of chemical databases and scientific search engines, no specific published research containing the detailed experimental or theoretical data required to populate the requested article sections could be located for "Acetamide, N-methyl-N-1-naphthalenyl-".

The searches yielded information for structurally related but distinct compounds, such as:

Acetamide, N-1-naphthalenyl- : The non-methylated parent amide.

Various substituted N-[(hydroxynaphthalenyl)(aryl)methyl]acetamides : More complex derivatives for which crystal structures have been determined.

N-(4-Methyl-1-naphthalenyl)acetamide : An isomer with the methyl group on the naphthalene ring instead of the nitrogen atom.

N-Methylacetamide : The basic aliphatic amide without the naphthyl group.

However, no papers or database entries were found that provided the specific FT-IR absorption bands, Raman shifts, UV-Vis absorption maxima, or crystallographic parameters (unit cell dimensions, space group, etc.) for the target compound, Acetamide, N-methyl-N-1-naphthalenyl- .

Due to the strict requirement to focus solely on the specified compound and to include detailed research findings and data tables, it is not possible to generate the requested article. Providing information from related compounds would violate the explicit instructions of the prompt. Therefore, the necessary scientific data to fulfill this request is not available in the public domain based on the conducted searches.

X-ray Diffraction Analysis for Solid-State Structural Determination

Analysis of Crystal Packing and Intermolecular Interactions, including Hydrogen Bonding and Hirshfeld Surface Analysis

In many derivatives, such as N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide and its substituted forms, the crystal lattice is stabilized by a network of hydrogen bonds. nih.govnih.govnih.govresearchgate.net Classical N—H⋯O and O—H⋯O hydrogen bonds are frequently observed, linking molecules into intricate patterns. For instance, in N-[(2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl]acetamide, intermolecular N—H⋯O hydrogen bonds lead to the formation of centrosymmetric R²₂(16) dimers. nih.gov These dimers are further connected by O—H⋯O interactions, creating chains that propagate through the crystal lattice. nih.gov Similarly, the crystal structure of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide features molecules linked by O—H⋯O hydrogen bonds, which generate C(8) chains. researchgate.net

The crystal packing in these compounds can be complex. For example, N-[(2-hydroxynaphthalen-1-yl)(3-methylphenyl)methyl]acetamide crystallizes with two independent molecules (A and B) in the asymmetric unit, which then arrange in an ABBAABB-type stacking pattern. nih.gov In addition to hydrogen bonding, π–π stacking interactions between aromatic rings can further stabilize the crystal structure, as seen in N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, where a centroid–centroid separation of 3.725 Å is observed. researchgate.net

Hydrogen Bonding Parameters for Selected Derivatives

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif |

| N-[(2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl]acetamide | N—H···O | 0.86 | 2.12 | 2.962(2) | 165 | R²₂(16) Dimer |

| N-[(2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl]acetamide | O—H···O | 0.82 | 1.91 | 2.713(2) | 165 | Chain |

| N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide | N—H···O | 0.86 | 2.07 | 2.651(2) | 122 | S(6) Ring |

| N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide | O—H···O | 0.82 | 1.94 | 2.755(2) | 171 | C(8) Chain |

This table presents representative hydrogen bond geometries from published crystallographic data for derivatives of the title compound. nih.govresearchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, primarily corresponding to hydrogen bonds. nih.govmdpi.com

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, a derivative of the core structure, the analysis shows that O⋯H/H⋯O contacts make the most significant contribution to the crystal packing, accounting for 43.7% of the total Hirshfeld surface. researchgate.netnih.gov This is followed by H⋯H contacts (31.0%) and C⋯H/H⋯C contacts (8.5%), underscoring the importance of both hydrogen bonding and van der Waals forces in stabilizing the crystal structure. researchgate.netnih.gov

In the case of N-[(2-hydroxynaphthalen-1-yl)(3-methylphenyl)methyl]acetamide, the fingerprint plot reveals that H⋯H contacts are predominant, followed by C⋯H/H⋯C and O⋯H/H⋯O interactions. nih.gov The O⋯H/H⋯O contacts are characterized by symmetrical peaks indicative of strong O⋯H hydrogen bonds. nih.gov

Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Compound | H···H | O···H/H···O | C···H/H···C | N···H/H···N |

| N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide | 31.0% | 43.7% | 8.5% | - |

| N-[(2-hydroxynaphthalen-1-yl)(3-methylphenyl)methyl]acetamide | - | 13.0% | 26.0% | - |

This table summarizes the relative contributions of the most significant intermolecular contacts to the Hirshfeld surface for related naphthalenyl-acetamide structures. nih.govresearchgate.netnih.gov The data highlights the diversity in packing interactions depending on the specific substituents.

Computational and Theoretical Investigations of N Methyl N 1 Naphthalenyl Acetamide

Quantum Chemical Calculations for Molecular Structure and Energetics

The foundation of understanding a molecule's properties lies in accurately determining its geometry and the stability of that structure. Quantum chemical calculations are indispensable tools for obtaining this information, providing detailed energetic and electronic data.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. The choice of the exchange-correlation (XC) functional and the basis set is critical for the accuracy of DFT calculations.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is widely used and has been shown to provide reliable geometric and energetic predictions for a broad range of organic molecules. nih.gov For a molecule like N-Methyl-N-1-naphthalenyl-acetamide, a DFT study using B3LYP would typically involve geometry optimization to find the lowest energy conformation. This process reveals key structural parameters such as bond lengths, bond angles, and dihedral angles.

The basis set, which is a set of mathematical functions used to build the molecular orbitals, also plays a crucial role. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly employed. researchgate.net The inclusion of polarization functions (d,p) and diffuse functions (++) allows for a more flexible and accurate description of the electron distribution, which is particularly important for molecules containing heteroatoms and aromatic systems. For instance, studies on N-phenyl acetamide (B32628) derivatives have successfully used the B3LYP/6-311G(d,p) level of theory to compute reactivity descriptors. researchgate.net Similarly, calculations on naphthalene (B1677914) have been performed with a variety of basis sets, including 6-31G and 6-311G, to analyze its electronic properties. samipubco.com

A systematic study would involve testing various XC functionals (like M06-2X, wB97XD, or PBE0) and basis sets (such as the correlation-consistent aug-cc-pVTZ) to ensure the reliability of the computed properties. nih.govsamipubco.comscirp.org

In-Depth Have Not Been Extensively Reported in Publicly Available Literature

Research on similar compounds highlights the methodologies that would be applied in such an investigation. For instance, theoretical vibrational spectra are typically simulated to complement experimental infrared and Raman spectroscopy, aiding in the assignment of vibrational modes. Normal mode analysis is used to describe the fundamental vibrational motions of the molecule. Conformational analysis is performed to identify the different spatial arrangements of the atoms (conformers) and to determine their relative stabilities. Molecular stability is further assessed by examining the energies of these conformers and the barriers to their interconversion.

The absence of such specific studies on N-Methyl-N-1-naphthalenyl-acetamide means that data for tables on its theoretical vibrational frequencies, descriptions of its normal modes, or a detailed analysis of its conformational landscape and molecular stability cannot be provided with scientific accuracy. Generating such an article would require original research and calculations that are beyond the scope of this response.

Further research in the field of computational chemistry may, in the future, provide the necessary data to construct a detailed analysis as requested.

Chemical Reactivity and Mechanistic Studies of N Methyl N 1 Naphthalenyl Acetamide Analogs

Catalytic Annulation Reactions and Aromatic Core Modifications

The modification of aromatic cores through catalytic reactions represents a significant area of synthetic chemistry. For analogs of N-Methyl-N-1-naphthalenyl-acetamide, particularly N-(1-Naphthyl)acetamide, Rhodium(III)-catalyzed reactions provide a powerful tool for constructing complex polycyclic systems.

Rhodium(III)-Catalyzed [2+2+2] Annulation of N-(1-Naphthyl)acetamide with Alkynoates via C–H/C–N Bond Cleavage

Research has demonstrated that an electron-deficient cationic CpE-rhodium(III) complex can effectively catalyze the non-oxidative [2+2+2] annulation of N-(1-naphthyl)acetamide with two alkynoate molecules. mdpi.comnih.gov This reaction proceeds under mild conditions, typically at 40°C under air, and involves the cleavage of adjacent C–H and C–N bonds. mdpi.comnih.gov The outcome of this annulation is the formation of densely substituted phenanthrenes, which are valuable polycyclic aromatic compounds. mdpi.com

The use of N-(1-naphthyl)acetamide as the substrate is crucial. It directs the reaction pathway away from the oxidative annulation-lactamization that occurs with simpler substrates like acetanilide, which proceeds via C-H/C-H cleavage. nih.gov Instead, the naphthyl group facilitates a non-oxidative annulation through the cleavage of both a C-H and a C-N bond. nih.gov

| Reactants | Catalyst | Key Process | Products | Conditions |

|---|---|---|---|---|

| N-(1-Naphthyl)acetamide and two Alkynoates | Electron-deficient cationic CpE-rhodium(III) complex | Non-oxidative [2+2+2] annulation via C–H/C–N bond cleavage | Densely substituted phenanthrenes | 40 °C, under air |

Investigation of Chemoselectivity Switches and Mechanistic Pathways, including Spiro Rhodacycle Intermediates

The mechanism of the Rhodium(III)-catalyzed annulation of N-(1-naphthyl)acetamide is distinct from that of related anilides, highlighting a significant "chemoselectivity switch". nih.gov This switch from a C–H/C–H cleavage pathway to a C–H/C–N cleavage pathway is attributed to the specific structural features of the naphthyl substrate. nih.gov

A key finding in the mechanistic investigation was the isolation of a dearomatized spiro compound. mdpi.comnih.govdntb.gov.ua The formation of this species provides strong evidence for the involvement of a cationic spiro rhodacycle intermediate in the catalytic cycle. mdpi.comnih.gov The proposed mechanism suggests that the stabilization of a carbocation within this spiro rhodacycle intermediate by the adjacent phenyl and acetylamino groups is a critical factor. nih.gov This stabilization facilitates a nucleophilic C-C bond formation, which is followed by β-nitrogen elimination, leading to the final phenanthrene (B1679779) product. nih.gov

The regioselectivity observed in the [2+2+2] annulation of N-(1-naphthyl)acetamide is notably opposite to that seen in similar reactions with acetanilides, which are presumed to proceed through an alkenylrhodium intermediate. mdpi.com This suggests that the naphthalene (B1677914) moiety fundamentally alters the mechanistic pathway and the stereochemical outcome of the cyclization.

General Reactivity Patterns of N-Substituted Acetamides and Naphthalene Derivatives

The reactivity of N-Methyl-N-1-naphthalenyl-acetamide can also be understood by examining the general chemical behaviors of its constituent functional groups: N-substituted acetamides and naphthalene derivatives.

Hydrolysis Reactions in Acidic or Basic Media (referencing general acetamide (B32628) derivatives)

Amides, including N-substituted acetamides, are generally stable but can undergo hydrolysis to yield a carboxylic acid and an amine (or ammonia) under either acidic or basic conditions, typically with heating. libretexts.org

Acidic Hydrolysis : When heated with a dilute acid, such as hydrochloric acid, an acetamide derivative will hydrolyze to form acetic acid and the corresponding ammonium (B1175870) ion. libretexts.org The generally accepted mechanism for hydrolysis in dilute acid involves the rate-determining attack of a water molecule on the protonated form of the amide. researchgate.net Electron-withdrawing groups tend to accelerate the rate of hydrolysis in concentrated acid solutions, while electron-donating groups retard it. researchgate.net

Alkaline Hydrolysis : Heating an acetamide with a strong base, like sodium hydroxide (B78521) solution, results in the formation of a carboxylate salt (e.g., sodium acetate) and the release of the corresponding amine. libretexts.org For N-substituted amides, particularly secondary and tertiary amides, a mild protocol using sodium hydroxide in a non-aqueous methanol/dichloromethane (B109758) solvent has been developed, which can proceed at room temperature or under reflux. arkat-usa.org Interestingly, under these non-aqueous conditions, the rate of alkaline hydrolysis increases with the lipophilicity of the amide, with tertiary amides hydrolyzing faster than primary or secondary ones. umich.edu

| Condition | Reactants | Products |

|---|---|---|

| Acidic (e.g., dilute HCl, heat) | N-substituted acetamide + H₂O | Acetic acid + Substituted ammonium ion |

| Alkaline (e.g., NaOH, heat) | N-substituted acetamide + OH⁻ | Acetate salt + Substituted amine |

Dimerization Tendencies in Analogous Systems

Naphthalene derivatives can participate in dimerization reactions under specific conditions. For instance, the introduction of phenol (B47542) groups at the 1,8-positions of a naphthalene ring allows for a one-pot oxidative dimerization and subsequent oxidative cyclization to form perylene (B46583) structures. researchgate.net This reaction can be initiated under mild conditions using iron(III) chloride. researchgate.net While this specific example involves hydroxylated naphthalenes, it illustrates the potential for the naphthalene core to undergo oxidative coupling reactions.

Another example from analogous systems is the dimerization of indene (B144670) using lithium naphthalenide in the presence of a terminating agent like ethylene (B1197577) glycol monobutyl ether, which selectively produces 2,2'-bi(2,3-dihydroindene). researchgate.net These examples highlight the reactivity of aromatic systems similar to the naphthalene core in N-Methyl-N-1-naphthalenyl-acetamide, suggesting that under appropriate catalytic or reactive conditions, dimerization could be a possible, though not universally spontaneous, reaction pathway.

Future Research Directions in N Methyl N 1 Naphthalenyl Acetamide Chemistry

Development of Novel and Sustainable Synthetic Pathways

Future research will likely focus on developing more efficient, environmentally friendly, and economically viable methods for synthesizing N-Methyl-N-1-naphthalenyl-acetamide. Current synthetic approaches for analogous structures often rely on multi-step procedures. For instance, the synthesis of related N-methylated amine derivatives can involve the formation of imine intermediates followed by hydrogenation and N-methylation. mdpi.com A patented process for a similar compound, N-methyl-1-naphthalenemethanamine, involves the reaction of N-methylformamide with a strong base to form an anion, which then reacts with 1-chloromethylnaphthalene. google.com

Future synthetic strategies could explore one-pot multicomponent reactions (MCRs), which have proven effective for other complex amide-type compounds, offering advantages such as simplicity, energy conservation, and the ability to generate structural diversity. nih.gov The development of catalytic systems, potentially using earth-abundant metals or organocatalysts, could lead to more sustainable pathways with higher atom economy and reduced waste generation. The exploration of flow chemistry techniques could also offer a scalable and safer production method.

Table 1: Potential Sustainable Synthetic Approaches

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions (MCRs) | One-pot procedure, structural diversity, energy and raw material savings. nih.gov | Identification of suitable starting materials and catalysts for the direct synthesis of N-Methyl-N-1-naphthalenyl-acetamide. |

| Advanced Catalysis | Use of earth-abundant metals or organocatalysts to reduce environmental impact and cost. | Development of novel catalysts with high selectivity and turnover numbers for the N-methylation and acylation steps. |

| Flow Chemistry | Improved reaction control, enhanced safety, and easier scalability. | Optimization of reaction parameters in a continuous flow system to maximize yield and purity. |

| Bio-catalytic Synthesis | Use of enzymes for highly selective transformations under mild conditions. | Screening for and engineering of enzymes capable of catalyzing the formation of the amide bond. |

In-depth Mechanistic Studies of Transformation Reactions

A thorough understanding of the reaction mechanisms governing the transformations of N-Methyl-N-1-naphthalenyl-acetamide is crucial for controlling its reactivity and designing new applications. Future research should employ a combination of experimental and computational techniques to elucidate the pathways of its key reactions.

For example, studies on the chlorination of simpler amides like N-methylacetamide have revealed that the reaction can proceed through different pathways, including the formation of an iminol intermediate. researchgate.net Similar detailed mechanistic investigations could be applied to the reactions of N-Methyl-N-1-naphthalenyl-acetamide. This would involve trapping and characterizing reaction intermediates, conducting kinetic studies to determine rate laws and activation parameters, and performing isotopic labeling experiments to trace the fate of atoms throughout the reaction. These experimental approaches, when coupled with computational modeling, can provide a comprehensive picture of the reaction landscape.

Exploration of Applications in Non-Biological Chemical Systems or Materials Science

While related naphthalenyl acetamides have been investigated for their biological activities, the potential of N-Methyl-N-1-naphthalenyl-acetamide in non-biological systems and materials science remains largely unexplored. ontosight.ai Future research should focus on leveraging its unique chemical structure for applications in these areas.

The naphthalene (B1677914) moiety suggests potential applications in photochemistry and as a component in organic electronic materials. Amide-type compounds are also known for their ability to participate in molecular recognition and form ordered structures through hydrogen bonding. nih.gov This could be exploited in the design of novel sensors, liquid crystals, or self-healing polymers. Investigations into its coordination chemistry with various metal ions could lead to the development of new catalysts or functional materials with interesting magnetic or optical properties.

Table 2: Potential Applications in Materials Science

| Application Area | Relevant Properties of N-Methyl-N-1-naphthalenyl-acetamide | Research Direction |

| Organic Electronics | The naphthalene core is a known chromophore. | Incorporation into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). |

| Supramolecular Chemistry | The amide group can form hydrogen bonds. | Design of self-assembling systems, gels, and molecular sensors based on intermolecular interactions. |

| Coordination Polymers | The amide oxygen and potentially the naphthalene pi-system can coordinate to metal ions. | Synthesis of metal-organic frameworks (MOFs) or coordination polymers with catalytic or porous properties. |

| High-Performance Polymers | The rigid naphthalene unit can enhance thermal and mechanical stability. | Use as a monomer or additive in the synthesis of advanced polymers with high strength and temperature resistance. |

Advanced Computational Modeling for Predictive Reactivity and Design

Advanced computational modeling will be an indispensable tool in accelerating the discovery and development of N-Methyl-N-1-naphthalenyl-acetamide chemistry. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to predict a wide range of properties and behaviors.

Future computational studies could focus on:

Predicting Reactivity: Calculating reaction energy barriers to identify the most favorable pathways for various transformations, similar to studies on the chlorination of N-methylacetamide. researchgate.net This can guide the design of experiments and the selection of optimal reaction conditions.

Designing Novel Derivatives: In silico screening of derivatives with modified functional groups to tailor their electronic, optical, or materials properties for specific applications.

Understanding Intermolecular Interactions: Modeling the self-assembly behavior of the molecule and its interactions with other molecules or surfaces to guide the development of new materials.

Simulating Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its reaction products.

By integrating these advanced computational approaches with experimental work, researchers can gain deeper insights into the fundamental chemistry of N-Methyl-N-1-naphthalenyl-acetamide and rationally design new systems with desired functionalities.

Q & A

Q. What are the recommended synthetic routes for preparing N-methyl-N-1-naphthalenyl acetamide, and how do reaction conditions influence yield?

The compound can be synthesized via multicomponent condensation reactions, where substituted naphthols, aldehydes, and acetamide derivatives are condensed under acidic or catalytic conditions. For example, analogous methods involve using montmorillonite K10 clay or iodine as catalysts in solvent-free systems to achieve yields >70% . Key variables include temperature (80–120°C), catalyst loading (5–10 mol%), and reaction time (2–6 hours). Optimization should prioritize minimizing side products like hydrolyzed naphthols or over-alkylated derivatives.

Q. How can the structural identity of N-methyl-N-1-naphthalenyl acetamide be confirmed post-synthesis?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, related naphthalenyl acetamides crystallize in monoclinic systems (e.g., space group P2₁/c) with characteristic bond angles and torsion angles . Complementary techniques include:

- IR spectroscopy : Detect amide C=O stretches (~1630–1670 cm⁻¹) and hydroxyl groups (broad ~3200–3400 cm⁻¹) if present .

- NMR spectroscopy : ¹H NMR should show naphthalene aromatic protons (δ 6.8–8.5 ppm), methyl groups (δ 2.1–3.0 ppm for N–CH₃), and acetamide protons (δ 2.0–2.3 ppm for CO–CH₃) .

Q. What are the critical purity assessment protocols for this compound?

Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 254 nm. Purity >95% is typically required for biological assays. Impurities may arise from incomplete naphthalene hydroxylation or residual solvents, which can be quantified via GC-MS .

Advanced Research Questions

Q. How does the stereochemistry of N-methyl-N-1-naphthalenyl acetamide derivatives affect their biological activity?

Substituent positioning on the naphthalene ring (e.g., 2-hydroxy vs. 7-hydroxy) significantly impacts hydrogen-bonding interactions with biological targets. For example, 2-hydroxynaphthalene derivatives show enhanced binding to enzymes like cytochrome P450 due to planar aromatic stacking, whereas 7-substituted analogs exhibit reduced solubility . Computational docking studies (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) are recommended to validate structure-activity relationships .

Q. What strategies resolve discrepancies in thermal stability data reported for naphthalenyl acetamides?

Conflicting DSC/TGA results (e.g., decomposition temperatures varying by 20–30°C) often stem from differing sample preparation (crystalline vs. amorphous forms) or moisture content. Standardize protocols by:

- Recrystallizing the compound from ethanol/water mixtures.

- Conducting thermogravimetric analysis under inert gas (N₂) at 10°C/min . Cross-reference with single-crystal XRD data to correlate stability with molecular packing efficiency .

Q. How can solvent effects be systematically studied in the catalytic synthesis of this compound?

Design a solvent polarity screen using solvents like DMSO (polar aprotic), ethanol (polar protic), and toluene (nonpolar). Monitor reaction kinetics via in situ FTIR to track intermediate formation. For example, polar aprotic solvents may accelerate imine formation but hinder cyclization steps . Pair with DFT calculations (e.g., Gaussian 09) to model solvent interactions with transition states .

Methodological Notes

- Contradiction Management : If biological assay results conflict with computational predictions, re-evaluate force field parameters (e.g., AMBER vs. CHARMM) and validate with mutagenesis studies .

- Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs, XRD .cif files) in repositories like Zenodo for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.